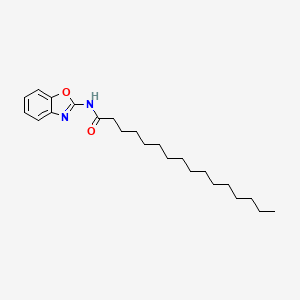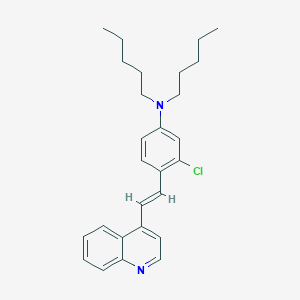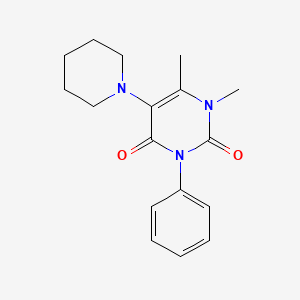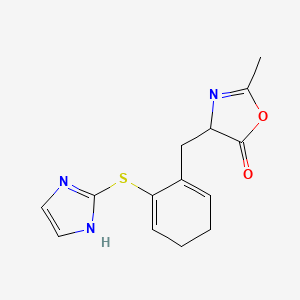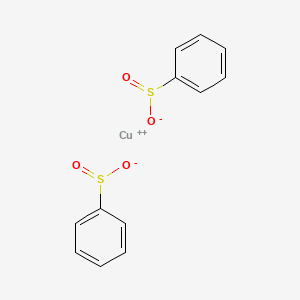
1-(6-Phenylpyrimidin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenylpyrimidin-4-yl)ethanone is an organic compound characterized by a pyrimidine ring substituted with a phenyl group at the 6-position and an ethanone group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Phenylpyrimidin-4-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-phenylpyrimidine-4-carbaldehyde with an appropriate acetylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Phenylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrimidine rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpyrimidinyl ethanones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Phenylpyrimidin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator at the M1 muscarinic acetylcholine receptors, enhancing the receptor’s response to its natural ligand, acetylcholine. This modulation can influence various signaling pathways, including extracellular signal-regulated kinases (ERK) phosphorylation and inositol monophosphate (IP1) accumulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenylpyridine-2-one
- 6-Phenylpyrimidin-4-one
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-amine
Uniqueness
1-(6-Phenylpyrimidin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
64571-51-3 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(6-phenylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)11-7-12(14-8-13-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
IWMCUKMWPSVNTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



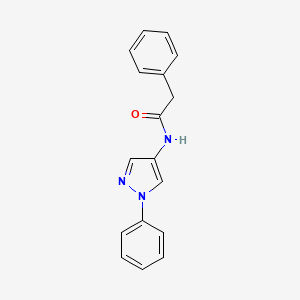
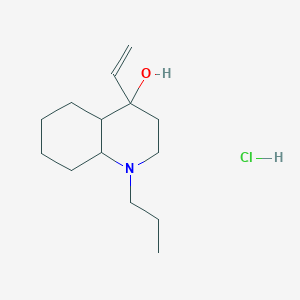
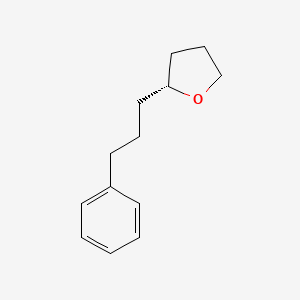
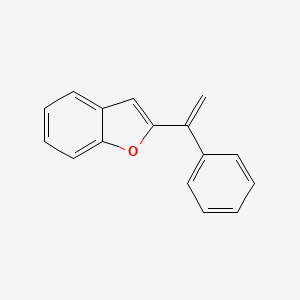
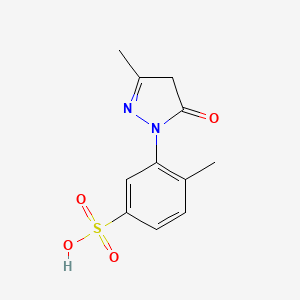
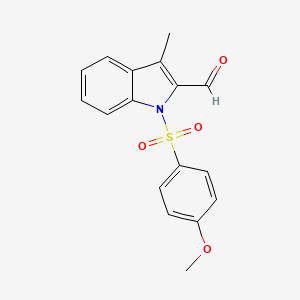
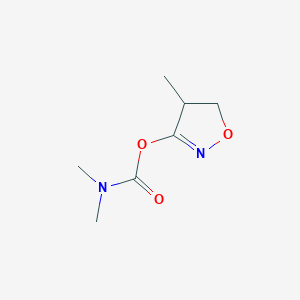
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
